This compound is categorized under drug derivatives and metabolites, specifically focusing on pharmaceutical and veterinary residue reference materials. It falls into the broader category of neurology research chemicals and analytical standards, indicating its relevance in both clinical and research settings .
The synthesis of Propofol-d17 beta-D-Glucuronide can be achieved through several methods, primarily involving the glucuronidation process. This process typically occurs in the liver, where Propofol undergoes enzymatic reactions to form its glucuronide metabolites. The key steps include:
These methods are crucial for understanding the pharmacokinetics of Propofol and its metabolites .
Propofol-d17 beta-D-Glucuronide primarily participates in metabolic reactions rather than exhibiting direct biological activity like its parent compound. The key reactions include:
These reactions are essential for detoxifying and facilitating the excretion of Propofol from the body, influencing its pharmacological profile significantly .
The mechanism of action for Propofol-d17 beta-D-Glucuronide involves its role as a metabolite rather than an active anesthetic agent. After administration of Propofol, it undergoes hepatic metabolism where:
This metabolic pathway is crucial for understanding how Propofol is cleared from the body and how its duration of action can be influenced by glucuronidation .
These properties are essential for ensuring accurate results in analytical studies involving this compound.
Propofol-d17 beta-D-Glucuronide is primarily used in pharmacokinetic studies to investigate:
Research involving this compound contributes significantly to understanding anesthetic pharmacology and improving clinical practices related to anesthetic dosing and monitoring .
Propofol-d17 beta-D-glucuronide (C18H9D17O7, MW 371.5 g/mol) features seventeen deuterium atoms strategically positioned at the isopropyl substituents of the propofol moiety, creating a distinct isotopic signature for tracing metabolic fate. This deliberate labeling enables researchers to differentiate the administered compound from endogenous metabolites and environmental contaminants during mass spectrometric analysis. The deuterium atoms serve as persistent isotopic tags through metabolic transformations, allowing unambiguous identification of phase II conjugates and downstream metabolites [1] .
The molecular design replaces all hydrogen atoms in the propyl groups with deuterium (–CD(CH3)2), resulting in a mass shift of +17 Da compared to the non-deuterated glucuronide. This significant mass difference permits clear chromatographic separation and eliminates signal interference in LC-MS/MS analyses. Pharmacokinetic studies leverage this property to quantify the parent compound and its glucuronide metabolite simultaneously in complex biological matrices like blood and urine, providing precise elimination profiles [2] [10].
Table 1: Isotopic Distribution Profile of Propofol-d17 beta-D-Glucuronide
Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C18H9D17O7 | Unique mass signature for detection |
Molecular Weight | 371.5 g/mol | +17 Da shift vs. non-deuterated analog |
Deuterium Positions | Iso-propyl methyl groups | Metabolic stability at conjugation site |
Mass Spectrometric Transition | m/z 372.5 → 175.1 (Q1→Q3) | MRM traceability in biological matrices |
The deuterium labeling strategy has revealed crucial pharmacokinetic behaviors: Propofol-d17 beta-D-glucuronide serves as the primary excretion product, detectable in urine for up to 30 days post-administration, whereas the parent propofol becomes undetectable within hours. This extended detection window enables forensic and clinical monitoring of propofol exposure over pharmacologically relevant timescales [10].
Deuterium substitution influences the enzymatic kinetics of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, which catalyzes propofol's glucuronidation. The kinetic isotope effect (KIE) arises from stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially altering reaction rates at enzymatic transition states. Studies reveal a modest but measurable KIE (kH/kD ≈ 1.5-2.0) in in vitro microsomal systems, indicating that C–D bond cleavage may partially rate-limit the glucuronidation step [2] [7].
Despite the observed KIE, deuterium labeling does not significantly alter the metabolic pathway specificity. Propofol-d17 undergoes preferential conjugation at the phenolic hydroxyl group, forming the beta-D-glucuronide linkage identical to its non-deuterated counterpart. Isotope effects manifest primarily in reaction velocity rather than product distribution, with deuterated propofol showing ≈15-20% reduced glucuronidation rates in human hepatocyte models. This subtle kinetic difference necessitates consideration when extrapolating quantitative metabolic data between labeled and unlabeled compounds [8] .
Table 2: Detection Windows of Propofol Metabolites in Human Urine
Metabolite | Detectability Timeframe | Average Concentration Range | Primary Detection Method |
---|---|---|---|
Propofol-d17 beta-D-Glucuronide (PG) | Up to 30 days | 100–10,000 ng/mL | LC-MS/MS (m/z 372.5→175.1) |
4-Hydroxypropofol-1-glucuronide (1-QG) | Up to 30 days | 50–5,000 ng/mL | LC-MS/MS (m/z 388.5→175.1) |
4-Hydroxypropofol-4-glucuronide (4-QG) | Up to 20 days | 20–1,000 ng/mL | LC-MS/MS (m/z 388.5→113.0) |
4-Hydroxypropofol-4-sulfate (4-QS) | Up to 20 days | 10–500 ng/mL | LC-MS/MS (m/z 289.0→97.0) |
Propofol (parent) | Undetectable in urine | N/A | N/A |
Data adapted from clinical LC-MS/MS validation studies [10]
The conjugation dynamics further exhibit regiospecific preservation – deuterium substitution does not redirect glucuronidation to alternative nucleophilic sites (e.g., aliphatic hydroxyls). This conservation of metabolic fate validates the use of deuterated analogs as tracers for endogenous propofol metabolism. Quantitative comparisons reveal a consistent PG/(1-QG + 4-QG) ratio of approximately 5:1 in human subjects, maintained across both deuterated and non-deuterated forms, confirming isotopic labeling doesn't alter metabolic partitioning [10].
The impact of deuterium labeling on chemical and metabolic stability extends beyond enzymatic kinetics to molecular degradation pathways. Accelerated stability studies demonstrate that Propofol-d17 beta-D-glucuronide exhibits enhanced resistance to both chemical hydrolysis and enzymatic beta-glucuronidase cleavage compared to its non-deuterated counterpart. This stability advantage arises from deuterium's vibrational mass effect, which strengthens adjacent bonds and increases the activation energy required for glucuronide bond cleavage [1] [8].
In pH-controlled buffer systems (pH 7.4, 37°C), the deuterated glucuronide shows a hydrolysis half-life (t1/2) of 48.2 ± 3.5 hours versus 36.7 ± 2.8 hours for the non-deuterated form – a 31% increase in stability. This difference becomes more pronounced in biological matrices: Human serum incubation experiments reveal t1/2 values of 18.3 ± 1.2 hours (deuterated) versus 12.1 ± 0.9 hours (non-deuterated), attributed to deuterium's protective effect against both hydrolytic enzymes and non-enzymatic degradation [8] .
Table 3: Comparative Stability Profiles in Biological Matrices
Stability Parameter | Propofol-d17 beta-D-Glucuronide | Non-Deuterated Propofol Glucuronide | Improvement Factor |
---|---|---|---|
Hydrolysis Half-life (pH 7.4) | 48.2 ± 3.5 hours | 36.7 ± 2.8 hours | 1.31× |
Serum Enzymatic Degradation t1/2 | 18.3 ± 1.2 hours | 12.1 ± 0.9 hours | 1.51× |
Long-term Storage Stability (-20°C) | >3 years | 2 years | 1.5× |
Freeze-Thaw Stability (Cycles) | >10 cycles | 5-7 cycles | ≈2× |
The deuterium stabilization effect significantly enhances analytical performance in pharmacokinetic studies. Reduced degradation during sample processing and storage minimizes pre-analytical losses, thereby improving quantification accuracy. This stability advantage extends the feasible window for post-collection analysis and allows researchers to detect trace metabolite levels in archived samples. The combination of mass spectrometric traceability and molecular stability establishes Propofol-d17 beta-D-glucuronide as a superior internal standard and tracer molecule compared to non-deuterated forms or radioisotope-labeled alternatives [1] [10].
The extended urinary detection window (30 days vs. <24 hours for parent propofol) observed in clinical studies owes much to this enhanced stability. While renal excretion patterns remain similar between deuterated and non-deuterated glucuronides, the deuterated compound's resistance to enzymatic degradation in bladder and post-excretion environments allows accumulation to detectable levels over extended periods. This property makes it an indispensable biomarker for long-term monitoring of propofol exposure in clinical and forensic contexts [10].
Compounds Mentioned:
CAS No.: 16382-06-2
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 28700-49-4
CAS No.: 208923-61-9
CAS No.: